molecular formula C9H9ClN4O B11884949 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one

Cat. No.: B11884949
M. Wt: 224.65 g/mol
InChI Key: CHPUJIWCSWSNRR-UHFFFAOYSA-N
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Description

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of the cyclopropylmethyl group. One common method is:

    Chlorination: Starting with a purine derivative, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

    Alkylation: The chlorinated purine is then subjected to alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 6-amino or 6-thio derivatives.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

    Reduction Products: Reduction can yield dihydropurine derivatives.

Scientific Research Applications

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the cyclopropylmethyl group, making it less bulky and potentially less selective in its interactions.

    9-Cyclopropylmethylpurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    6-Chloro-8-methyl-9H-purine: Similar structure but with a methyl group at the 8th position instead of the cyclopropylmethyl group.

Uniqueness

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one is unique due to the combination of the chlorine atom and the cyclopropylmethyl group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

6-chloro-9-(cyclopropylmethyl)-7H-purin-8-one

InChI

InChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)3-5-1-2-5/h4-5H,1-3H2,(H,13,15)

InChI Key

CHPUJIWCSWSNRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C(=NC=N3)Cl)NC2=O

Origin of Product

United States

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